

A Comprehensive Technical Review on the Occurrence of N-Nitrosodibutylamine (NDBA)

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Compound of Interest

Compound Name: *N*-Nitrosodibutylamine-d18

Cat. No.: B12398071

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Introduction

N-Nitrosodibutylamine (NDBA) is an organic compound belonging to the N-nitrosamine class, a group of chemicals recognized for their carcinogenic properties.[1] It is a pale yellow, viscous, oily liquid that is sensitive to light, particularly UV light.[2][3][4] The International Agency for Research on Cancer (IARC) has classified NDBA as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," based on substantial evidence of carcinogenicity in animal studies.[1] NDBA is not produced commercially in significant quantities but forms as an unintended byproduct in various industrial processes and consumer products.[2] Its presence as a contaminant in food, pharmaceuticals, rubber products, and the environment is a significant public health concern, necessitating sensitive analytical methods for its detection and control.[1][5][6]

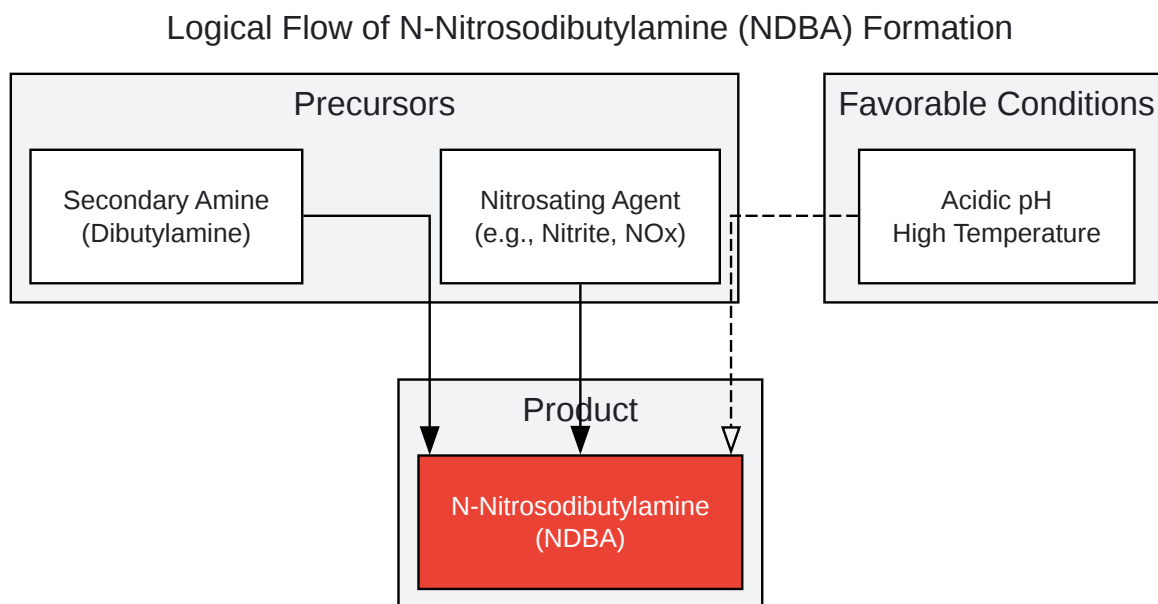
Formation Pathways

N-Nitrosamines, including NDBA, are formed through the reaction of secondary or tertiary amines with a nitrosating agent.[6][7][8] The primary pathway for NDBA formation involves the reaction of its precursor, dibutylamine (a secondary amine), with nitrosating agents like nitrites (NO_2^-) or various nitrogen oxides (NO_x).[1][4]

This reaction is influenced by several factors:

- pH: The reaction is often catalyzed by acidic conditions, such as those found in the human stomach, where nitrite is converted to nitrous acid (HNO_2), a potent nitrosating agent.[9][10]

- Temperature: High temperatures, such as those used in cooking and food processing, can accelerate the rate of nitrosamine formation.[1]
- Precursors: The presence and concentration of both the amine (dibutylamine) and the nitrosating agent are critical for the formation of NDBA.[1]



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Diagram 1: General formation pathway of NDBA.

Occurrence and Quantitative Data

NDBA has been detected in a wide range of matrices. The general population may be exposed through inhalation of contaminated air or tobacco smoke, and ingestion of certain foods and beverages.[2] Occupational exposure can occur through inhalation and dermal contact in industries like rubber manufacturing.[2]

Table 1: Summary of N-Nitrosodibutylamine (NDBA) Occurrence and Concentration

Matrix Category	Specific Matrix	Reported Concentration	Reference(s)
Consumer Products	Rubber Products (e.g., baby bottle nipples)	16 ppb (in aqueous extract)	[2]
Tobacco Smoke	2 ng/cigarette (in condensate)	[2]	
Food & Beverages	Cured/Processed Meats (e.g., sausages)	0.69 µg/kg	[11]
Fish and Fish Products	Detected, levels vary	[1][12]	
Cheese	Detected, levels vary	[13][14]	
Beer	Detected, levels vary	[13][15]	
Pharmaceuticals	Drug Substances & Products (e.g., Valsartan)	Trace levels, requires highly sensitive detection	[5]
Environmental	Industrial Air (Rubber Plants)	Median: 0.17 µg/m ³ ; Maximum: 7.6 µg/m ³	[2]
Industrial Effluent (Coke Plant)	0.82 µg/L	[2]	
Water (as disinfection byproduct)	Detected, levels vary	[1][15]	

Toxicology and Metabolic Activation

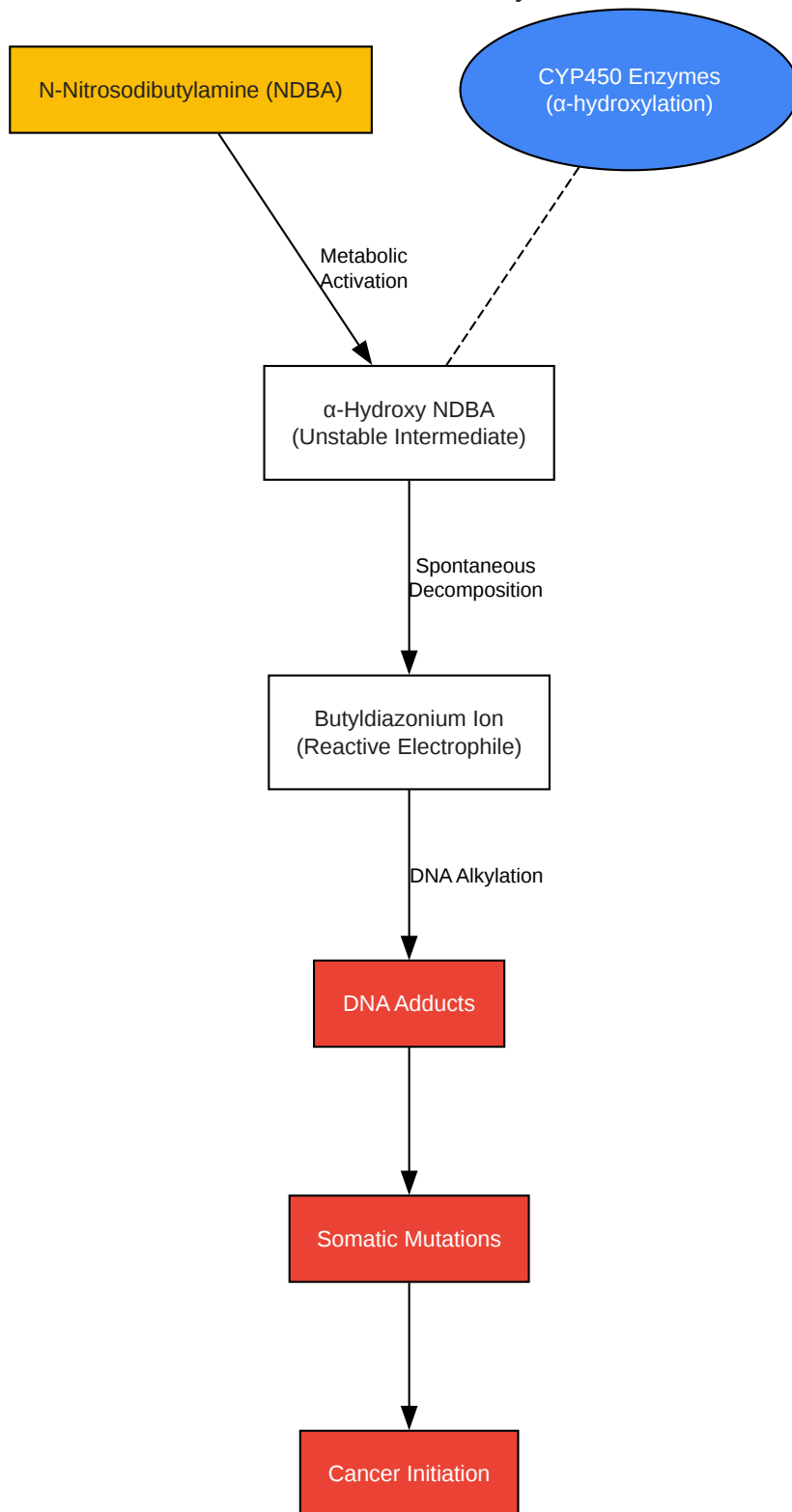
The carcinogenicity of N-nitrosamines is primarily linked to their metabolic activation into reactive electrophiles that can damage DNA.[16][17] For NDBA, this process is initiated by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[1][16]

The key steps in the metabolic activation pathway are:

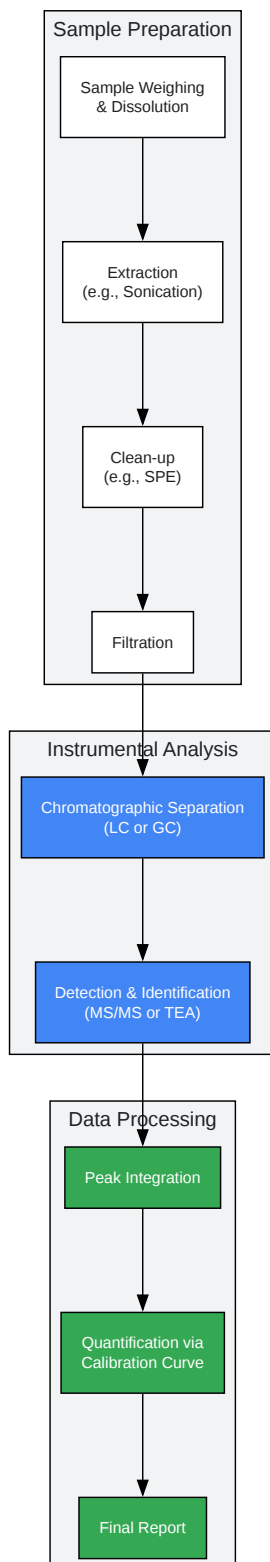
- α -Hydroxylation: CYP450 enzymes catalyze the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.[1][17]
- Decomposition: The resulting α -hydroxy NDBA is unstable and spontaneously decomposes.
- Formation of Diazonium Ion: This decomposition yields a highly reactive butyldiazonium ion.[17]
- DNA Alkylation: The diazonium ion acts as a potent alkylating agent, transferring a butyl group to DNA bases. This forms DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate cancer.[16][17]

The primary target organ for NDBA-induced carcinogenicity in animal studies is the urinary bladder.[1]

Metabolic Activation Pathway of NDBA



General Analytical Workflow for NDPA Detection

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